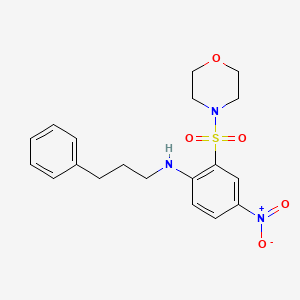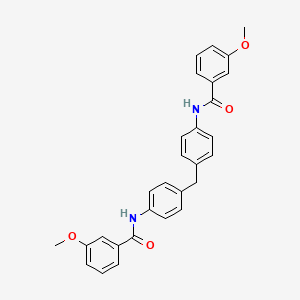
2-(morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE is a complex organic compound that features a morpholine ring, a sulfonyl group, a nitro group, and a phenylpropyl group attached to an aniline base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE typically involves multiple steps:
Formation of the Morpholine-4-Sulfonyl Intermediate: This step involves the reaction of morpholine with sulfonyl chloride under basic conditions to form the morpholine-4-sulfonyl intermediate.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Coupling Reaction: The morpholine-4-sulfonyl intermediate is then coupled with the nitrated aniline derivative in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Introduction of the Phenylpropyl Group: The final step involves the alkylation of the coupled product with 3-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenylpropyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(MORPHOLINE-4-SULFONYL)-4-AMINO-N-(3-PHENYLPROPYL)ANILINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products of the phenylpropyl group.
Applications De Recherche Scientifique
2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Chemical Interactions: The compound’s functional groups allow it to participate in various chemical interactions, influencing its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID 3-PHENYL-ALLYL ESTER .
- 5-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(3-PHENYLPROPYL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE .
Uniqueness
2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro group, morpholine ring, and phenylpropyl group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C19H23N3O5S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-morpholin-4-ylsulfonyl-4-nitro-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H23N3O5S/c23-22(24)17-8-9-18(20-10-4-7-16-5-2-1-3-6-16)19(15-17)28(25,26)21-11-13-27-14-12-21/h1-3,5-6,8-9,15,20H,4,7,10-14H2 |
Clé InChI |
SCMVOMFDLKMGLK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)

![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)
![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B11661452.png)
![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)
![4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11661462.png)
![2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11661466.png)
![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)
![8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11661486.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)
